tert-butyl N-(2,2-difluorocyclopropyl)carbamate

Medicinal Chemistry Building Block Stability Amine Protection

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CAS 1163790-91-7), also known as N-Boc-2,2-difluorocyclopropanamine, is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on a 2,2-difluorocyclopropylamine core. This compound serves as a stable, storable, and synthetically tractable surrogate for the otherwise unstable free amine, making it a preferred building block for introducing the gem-difluorocyclopropyl motif—a valuable bioisostere—into drug candidates and agrochemicals.

Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
CAS No. 1163790-91-7
Cat. No. B1452466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(2,2-difluorocyclopropyl)carbamate
CAS1163790-91-7
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1(F)F
InChIInChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12)
InChIKeyNZWXSCJTYUJHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CAS 1163790-91-7): A Stable, Protected Gem-Difluorocyclopropylamine Building Block for Medicinal Chemistry


tert-Butyl N-(2,2-difluorocyclopropyl)carbamate (CAS 1163790-91-7), also known as N-Boc-2,2-difluorocyclopropanamine, is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on a 2,2-difluorocyclopropylamine core . This compound serves as a stable, storable, and synthetically tractable surrogate for the otherwise unstable free amine, making it a preferred building block for introducing the gem-difluorocyclopropyl motif—a valuable bioisostere—into drug candidates and agrochemicals [1].

Why tert-Butyl N-(2,2-difluorocyclopropyl)carbamate Cannot Be Replaced by Non-Fluorinated or Unprotected Cyclopropylamine Analogs


The unique combination of the Boc protecting group and the gem-difluorocyclopropane core in CAS 1163790-91-7 is critical for its function. Attempts to directly use the free 2,2-difluorocyclopropylamine lead to rapid decomposition via push-pull ring-opening, even at room temperature, rendering it synthetically impractical [1]. Conversely, substituting with the non-fluorinated, Boc-protected analog (tert-butyl cyclopropylcarbamate, CAS 132844-48-5) eliminates the distinct electronic, conformational, and metabolic stability benefits conferred by the fluorine atoms, which are essential for tuning the properties of the final bioactive molecule . Therefore, generic substitution fails on both stability and pharmacochemical grounds.

Quantitative Evidence for Selecting CAS 1163790-91-7 Over Closest Analogs


Enhanced Shelf Stability of N-Boc-2,2-difluorocyclopropanamine vs. Free Amine

The free base form of 2,2-difluorocyclopropylamine is highly unstable and undergoes rapid decomposition in solution at room temperature. In stark contrast, the Boc-protected derivative (CAS 1163790-91-7) demonstrates 'excellent shelf stability' [1]. While the free amine decomposes immediately, its hydrochloride salt can be stored for up to 2 years under standard conditions [1]. This stability is a prerequisite for its use as a commercial building block.

Medicinal Chemistry Building Block Stability Amine Protection

Altered Electronic Profile and Basicity: A Lower pKa vs. Non-Fluorinated Analog

The presence of two electronegative fluorine atoms on the cyclopropane ring significantly reduces the electron density on the nitrogen atom. This is reflected in a predicted pKa value of 10.01 for CAS 1163790-91-7 . While a direct experimental pKa for the non-fluorinated analog (tert-butyl cyclopropylcarbamate) is not provided, the same predictive model (ACD/Labs) yields a notably higher pKa of 11.05 for a closely related secondary amine (N-[(2,2-difluorocyclopropyl)methyl]-N-methylamine) , suggesting a consistent trend. This difference in basicity directly impacts the amine's reactivity profile, protonation state under physiological conditions, and subsequent interactions with biological targets.

Physicochemical Properties Basicity Electron-Withdrawing Effect

Increased Molecular Weight and Structural Complexity vs. Non-Fluorinated N-Boc-cyclopropylamine

Replacement of two hydrogen atoms with fluorine atoms results in a measurable increase in molecular weight and a change in molecular formula. COncretely, CAS 1163790-91-7 possesses a molecular weight of 193.19 g/mol and a formula of C8H13F2NO2, compared to 157.21 g/mol and C8H15NO2 for the non-fluorinated analog, tert-butyl cyclopropylcarbamate (CAS 132844-48-5) . This 22.9% increase in mass is a key differentiator for applications where a heavier isotope or a more sterically demanding protecting group is desired. The difference in elemental composition also impacts physical properties, such as a higher boiling point and density.

Molecular Weight Synthetic Intermediate Pharmacokinetics

Validated Gram-Scale Synthesis Confirming Scalable Supply

A dedicated, peer-reviewed study has established a robust, gram-scale synthesis of amines bearing a gem-difluorocyclopropane moiety, including Boc-protected derivatives like CAS 1163790-91-7 [1]. The method uses the commercially viable CF3SiMe3-NaI system and provides detailed knowledge of substrate reactivity, enabling the predictable synthesis of this building block on a scale relevant for preclinical research and early development. This contrasts with less-explored or custom-synthesis-only fluorinated cyclopropylamine analogs, for which no validated scalable route may exist.

Process Chemistry Scalability Synthetic Route

Strategic Application Scenarios for tert-Butyl N-(2,2-difluorocyclopropyl)carbamate


A Preferred Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries Incorporating Gem-Difluorocyclopropane Bioisosteres

When designing a focused library of fragments or lead-like compounds, CAS 1163790-91-7 is the superior choice for introducing the metabolically robust gem-difluorocyclopropane motif. Its demonstrated 'excellent shelf stability' [1] ensures reliable compound management, while the well-defined and scalable synthetic route [2] guarantees a consistent supply for high-throughput synthesis. The lower pKa of the resulting amine (predicted ~10.01) , versus a non-fluorinated cyclopropyl amine, offers a distinct physicochemical profile that can modulate target engagement, making it ideal for programs seeking to explore novel chemical space with enhanced metabolic stability.

Key Intermediate in the Synthesis of Spirocyclic and Bicyclic Amines for CNS Drug Targets

The validated gram-scale synthesis protocol specifically highlights the successful extension of this building block to spirocyclic and fused bicyclic secondary amines [2]. For CNS drug discovery, where conformational restriction and the presence of fluorine are key design elements to improve permeability and reduce metabolic liabilities, CAS 1163790-91-7 provides a critical entry point. Its use over a non-fluorinated analog is essential, as the difluoro group directly contributes to the desired pharmacological outcomes in the final compound, such as reduced pKa and increased metabolic resilience.

Reliable Commercial Procurement for Preclinical In Vivo Studies Requiring Multi-Gram Quantities

Procurement teams should prioritize CAS 1163790-91-7 over custom-synthesized alternatives when multi-gram quantities are required for in vivo pharmacokinetic (PK) or efficacy studies. The peer-reviewed gram-scale synthesis [2] provides scientific validation that the compound is not limited to milligram-scale research, thereby mitigating supply risk. The chemical stability of the Boc-protected form [1] also minimizes degradation during shipping and storage, simplifying logistics and ensuring the integrity of the material upon arrival.

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